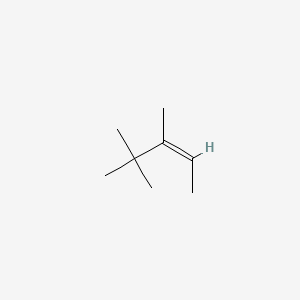
(2Z)-3,4,4-Trimethyl-2-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3,4,4-Trimethyl-2-pentene: is an organic compound with the molecular formula C8H16. It is an alkene with a double bond located at the second carbon atom, and it features three methyl groups attached to the third and fourth carbon atoms. This compound is part of the broader class of hydrocarbons and is known for its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,4,4-Trimethyl-2-pentene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid under controlled temperature conditions.
Alkylation Reactions: Another approach is the alkylation of isobutene with isobutylene in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: (2Z)-3,4,4-Trimethyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: It can participate in substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 3,4,4-trimethylpentane.
Substitution: Formation of halogenated derivatives like 3,4,4-trimethyl-2-pentyl chloride.
科学研究应用
Chemistry:
Catalysis: Used as a model compound in studying catalytic processes involving alkenes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: Utilized in research to understand the behavior of alkenes in biological systems.
Industry:
Polymer Production: Acts as a monomer or comonomer in the production of specialty polymers.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (2Z)-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, participating in addition reactions with electrophiles. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.
相似化合物的比较
(2E)-3,4,4-Trimethyl-2-pentene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
3,4,4-Trimethyl-1-pentene: An isomer with the double bond located at the first carbon atom.
2,3,3-Trimethyl-2-butene: A structurally similar compound with a different carbon chain length.
Uniqueness: (2Z)-3,4,4-Trimethyl-2-pentene is unique due to its specific geometric configuration (Z-isomer) and the presence of three methyl groups, which influence its reactivity and physical properties. This configuration can lead to different chemical behaviors compared to its E-isomer and other structural isomers.
属性
CAS 编号 |
39761-64-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(Z)-3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
InChI 键 |
FZQMZRXKWHQJAG-SREVYHEPSA-N |
手性 SMILES |
C/C=C(/C)\C(C)(C)C |
规范 SMILES |
CC=C(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

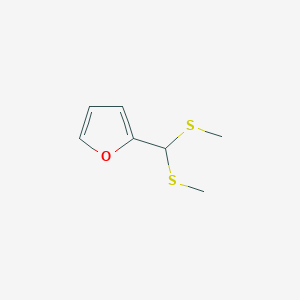
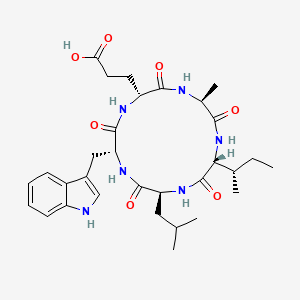
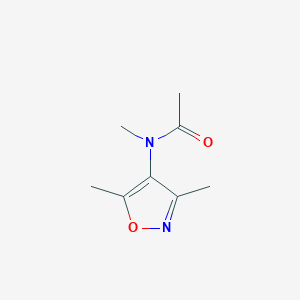
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)

![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
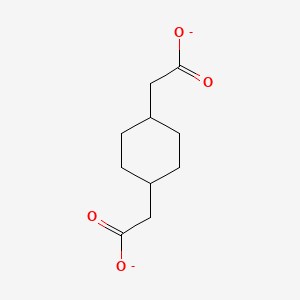
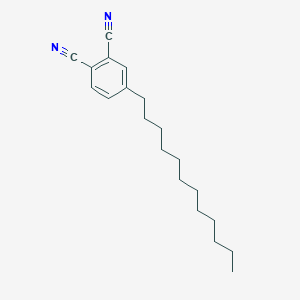
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
